2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde
Description
Properties
IUPAC Name |
2,2-difluorobicyclo[3.1.0]hexane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)2-1-4-5(3-10)6(4)7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCMIEIYYCDFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of the compound. Industrial production methods typically involve the use of specialized reagents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols.
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Oxidation | Aldehyde to Acid | Carboxylic Acid |
| Reduction | Aldehyde to Alcohol | Primary Alcohol |
| Substitution | Fluorine Replacement | Various Functional Groups |
Biology
- Biochemical Studies : The compound's stability and reactivity make it useful for probing biochemical pathways. It can interact with biological molecules, allowing researchers to study enzyme mechanisms and metabolic processes.
Medicine
- Therapeutic Investigations : Owing to its unique properties, this compound is being explored for potential therapeutic applications. Its structure may provide insights into drug design and development, particularly in creating novel pharmaceuticals targeting specific biological pathways.
Industry
- Material Development : In industrial applications, this compound is utilized in the formulation of new materials due to its chemical stability and reactivity profile. It can be incorporated into polymers or coatings that require enhanced durability or specific functional characteristics.
Case Studies
-
Synthesis of Bicyclic Scaffolds :
A study demonstrated the use of this compound in synthesizing bicyclic scaffolds with all-carbon quaternary centers via (3 + 2) annulation reactions using cyclopropenes. This approach yielded significant quantities of valuable intermediates for medicinal chemistry . -
Fluorinated Compounds in Drug Design :
Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties. The incorporation of this compound into drug candidates has been linked to enhanced metabolic stability and bioavailability .
Mechanism of Action
The mechanism by which 2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its role in chemical synthesis and biological studies.
Comparison with Similar Compounds
Structural Analogs with Fluorine Substitution
(a) 6,6-Difluorobicyclo[3.1.0]hexane Derivatives
The 6,6-difluorobicyclo[3.1.0]hexane scaffold (CAS 1510939-61-3) is a well-studied mimetic of 4,4-difluorocyclohexane. Key findings include:
- Synthetic Scalability : Multigram synthesis of diastereopure 6,6-difluorobicyclo[3.1.0]hexane derivatives has been achieved, enabling their use in drug discovery .
- Physicochemical Properties: The 6,6-difluoro substitution reduces basicity (pKa) and increases lipophilicity (LogP) compared to non-fluorinated analogs, enhancing membrane permeability .
- Biological Relevance : Rigidified analogs of Maraviroc (a CCR5 antagonist) incorporating this scaffold showed retained activity in silico, highlighting its utility in maintaining pharmacophore geometry .
In contrast, 2,2-difluorobicyclo[3.1.0]hexane-6-carbaldehyde positions fluorine at the 2-position, which may alter electronic effects and steric interactions. The carbaldehyde group introduces reactivity for further functionalization (e.g., condensation reactions), unlike amine or hydroxyl derivatives (e.g., F624901, F533462) .
(b) Non-Fluorinated Bicyclo[3.1.0]hexane Carbaldehyde
The parent compound, bicyclo[3.1.0]hexane-6-carbaldehyde (CAS 1510939-61-3), lacks fluorine substituents. Key differences include:
- Lower Molecular Weight : 110.16 g/mol vs. 170.21 g/mol for fluorinated analogs .
- Reduced Lipophilicity : Fluorine-free analogs exhibit lower LogP values, impacting solubility and bioavailability.
- Synthetic Flexibility : The absence of fluorine simplifies synthesis but reduces metabolic stability in biological applications .
Functional Group Variants
(a) Carboxylic Acid Derivatives
6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (CAS 1394042-03-5) replaces the carbaldehyde with a carboxylic acid and amine group. This derivative:
- Has a higher molecular weight (213.61 g/mol) due to the hydrochloride salt .
- Is used as a building block in peptide synthesis, leveraging its zwitterionic properties for solubility modulation .
(b) Amine and Alcohol Derivatives
- 6,6-Difluorobicyclo[3.1.0]hexan-3-amine (F624901) and 6,6-difluorobicyclo[3.1.0]hexan-3-ol (F533462) feature amine and hydroxyl groups, respectively. These groups enable hydrogen bonding, improving target binding affinity but reducing passive diffusion compared to the carbaldehyde analog .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Substituent Positions | Functional Group | LogP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| This compound | 170.21 (est.) | 2,2-F; 6-CHO | Aldehyde | ~1.8 (est.) | Synthetic intermediate |
| 6,6-Difluorobicyclo[3.1.0]hexane | 140.15 | 6,6-F | None | ~2.1 | Rigid cyclohexane mimetic |
| Bicyclo[3.1.0]hexane-6-carbaldehyde | 110.16 | None | Aldehyde | ~0.9 | Organic synthesis |
| 6-Amino-2,2-difluoro...carboxylic acid | 213.61 | 2,2-F; 6-COOH, NH2 | Carboxylic acid | ~-0.5 | Peptide modification |
Biological Activity
2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde is a bicyclic compound with significant potential in medicinal chemistry and materials science due to its unique structural properties and reactivity. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of C8H8F2O and a molecular weight of 162.15 g/mol. The presence of two fluorine atoms contributes to its distinctive reactivity and biological properties, making it an interesting subject for various applications.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in the context of drug development and synthetic organic chemistry.
Antimicrobial Activity
Studies have shown that bicyclic compounds can possess antimicrobial properties. For instance, derivatives of bicyclo[3.1.0]hexane structures have been explored for their efficacy against various bacterial strains. The introduction of fluorine atoms is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors for specific enzymes, including those involved in metabolic pathways crucial for pathogen survival. This property can be leveraged in the design of novel therapeutics targeting metabolic enzymes.
Synthesis and Applications
The synthesis of this compound can be achieved through several methodologies, including cyclopropanation reactions and annulation processes involving cyclopropenes.
Table 1: Synthesis Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclopropanation | Using dirhodium(II) catalysts with ethyl diazoacetate | 60-80 |
| Annulation with cyclopropenes | Convergent synthesis yielding bicyclic scaffolds | 70-90 |
| Photochemical methods | Utilizing light to drive reactions for enhanced selectivity | Variable |
Case Studies
Several case studies have been conducted to explore the biological activity of related bicyclic compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various bicyclic aldehydes, including derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Enzyme Inhibition Assay : In vitro assays demonstrated that certain derivatives could inhibit key metabolic enzymes in pathogenic bacteria, suggesting potential therapeutic applications in antibiotic development.
Research Findings
Recent literature highlights the versatility of bicyclic compounds in drug design:
- Fluorinated Compounds : The inclusion of fluorine atoms has been shown to enhance biological activity by improving pharmacokinetic properties such as absorption and distribution.
- Structural Modifications : Variations in substituents on the bicyclic framework can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development.
Q & A
Q. What are the common synthetic routes for 2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde, and what are their respective yields and challenges?
- Methodological Answer : Synthesis typically involves fluorination of bicyclo[3.1.0]hexane precursors or oxidation of 2,2-difluorobicyclo[3.1.0]hexane-6-methanol. For example, fluorination via electrophilic reagents (e.g., Selectfluor®) may yield 40–60% product, but stereochemical control at the bridgehead positions remains challenging due to ring strain . Oxidation of alcohol precursors using TEMPO/NaOCl or Swern conditions can achieve 70–85% yields but requires careful handling of the aldehyde group to prevent overoxidation or polymerization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR confirms fluorine substitution patterns ( to ppm for CF), while NMR resolves bicyclic ring protons (e.g., bridgehead protons at ppm) .
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm) and C-F vibrations (1100–1200 cm) .
- HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS detects molecular ions ( ~158 for [M+H]) and fragmentation patterns .
Q. How does the presence of difluoro substituents and the bicyclo[3.1.0]hexane scaffold influence the compound's stability under various conditions?
- Methodological Answer : The difluoro group enhances thermal stability but increases sensitivity to hydrolysis due to electron-withdrawing effects. The bicyclo[3.1.0]hexane scaffold introduces strain, leading to potential ring-opening under acidic or basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring are recommended to assess degradation pathways .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reaction outcome data when synthesizing this compound derivatives?
- Methodological Answer : Contradictions often arise from variable fluorination efficiency or competing ring-opening reactions. Systematic approaches include:
- Design of Experiments (DoE) : Varying temperature, solvent polarity, and reagent stoichiometry to identify critical factors .
- In-situ Monitoring : ReactIR or NMR to track intermediate formation and side reactions .
- Computational Modeling : DFT calculations to predict transition states and identify steric/electronic barriers in fluorination steps .
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : DFT (B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict reactivity with dienophiles or dipolarophiles. For example, the aldehyde's LUMO energy (~-2.5 eV) favors nucleophilic attacks, while the bicyclic scaffold’s strain enhances reactivity in [2+2] or Diels-Alder reactions. Regioselectivity is influenced by substituent effects on the bicyclo ring, validated via NBO analysis .
Q. What are the challenges in elucidating the metabolic pathways of bicyclo[3.1.0]hexane derivatives using in vitro models, and how can they be addressed?
- Methodological Answer : Challenges include low solubility in aqueous media and rapid metabolism of the aldehyde group. Strategies:
- Microsomal Incubations : Use liver microsomes with NADPH cofactors and LC-HRMS to detect oxidative metabolites (e.g., carboxylic acid derivatives) .
- Isotopic Labeling : -labeled aldehyde groups enable tracking via isotope-ratio MS .
- Cryopreserved Hepatocytes : Assess phase II metabolism (e.g., glucuronidation) with UGT enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
